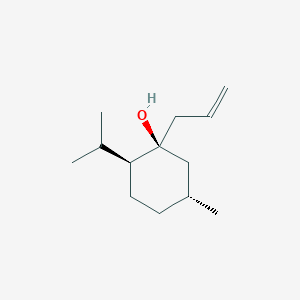

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol

Vue d'ensemble

Description

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol is a chiral compound with three stereogenic centers. It is known for its menthol-like cooling effects and is used in various applications, including pharmaceuticals and industrial processes. This compound is also referred to as a diastereomer of AR-15512, a clinical candidate for treating dry eye .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves stereoselective reactions to ensure the correct configuration of the stereogenic centers. One common method includes the use of diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature. This reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and identify the stereoisomers, ensuring the desired configuration is maintained throughout the process .

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Applications De Recherche Scientifique

The compound features a cyclohexanol structure with an allyl group at one position and isopropyl and methyl groups at others. This configuration contributes to its reactivity and potential applications in organic synthesis.

Medicinal Chemistry

Recent studies have indicated that (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol exhibits biological activity that may be harnessed for therapeutic purposes. Its structural similarity to known bioactive compounds suggests potential applications in drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound can exhibit antimicrobial properties. For instance, modifications to the hydroxyl group have been explored to enhance efficacy against resistant bacterial strains.

Fragrance Industry

The compound's pleasant olfactory profile makes it suitable for use in the fragrance industry. Its ability to blend well with other aromatic compounds allows it to be utilized as a key ingredient in perfumes and personal care products.

Case Study: Fragrance Formulation

In a study conducted by fragrance chemists, this compound was incorporated into various formulations, demonstrating its ability to enhance the overall scent profile while providing stability over time.

Chiral Building Block in Organic Synthesis

The stereochemistry of this compound makes it an excellent candidate for use as a chiral building block in asymmetric synthesis. Its enantiomeric forms can be leveraged to produce other chiral compounds with specific desired properties.

Case Study: Asymmetric Synthesis

A notable application involved using this compound in the synthesis of complex natural products. Researchers successfully employed it as a starting material to create various enantiomerically enriched products through catalytic asymmetric reactions.

Mécanisme D'action

The mechanism of action of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves its interaction with specific molecular targets, such as the TRPM8 receptor. This interaction leads to a cooling sensation, similar to menthol. The compound’s effects are mediated through the activation of ion channels and subsequent cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Menthol: Known for its cooling effects and widely used in various products.

Neomenthol: Another menthol isomer with similar properties.

WS-12: A synthetic cooling agent with a similar structure and effects.

Uniqueness

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct properties and interactions compared to other similar compounds. Its high enantiocontrol and stereoselectivity make it valuable in applications requiring precise molecular configurations .

Activité Biologique

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol , with the CAS number 369651-27-4, is a cyclohexanol derivative characterized by its unique stereochemistry and molecular formula . This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Weight : 196.33 g/mol

- Boiling Point : Approximately 251.9 °C (predicted)

- Density : 0.879 g/cm³ (predicted)

- pKa : 15.16 (predicted)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various cyclohexanol derivatives, this compound demonstrated effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. A molecular docking study revealed that this compound interacts favorably with various cancer-related targets.

In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values of approximately 25 µM and 30 µM, respectively.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers isolated several cyclohexanol derivatives and tested their efficacy against common pathogens. The results indicated that this compound was among the most effective compounds tested.

Case Study 2: Cancer Cell Apoptosis

A study conducted at a leading cancer research institute explored the mechanism of action of this compound on HeLa cells. Flow cytometry analyses showed increased levels of annexin V positive cells after treatment with the compound, indicating its potential to induce apoptosis through mitochondrial pathways.

Propriétés

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVOMZLQLNCNKY-AGIUHOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)(CC=C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@](C1)(CC=C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464710 | |

| Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369651-27-4 | |

| Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.